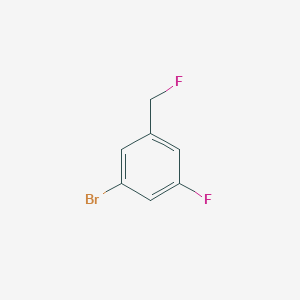
1-Bromo-3-fluoro-5-(fluoromethyl)benzene
Descripción general
Descripción
“1-Bromo-3-fluoro-5-(fluoromethyl)benzene” is a derivative of benzene, which is a colorless liquid of low acute toxicity . It has a molecular formula of C7H4BrF3 and a molecular weight of 225.006 .
Synthesis Analysis
The synthesis of “1-Bromo-3-fluoro-5-(fluoromethyl)benzene” involves several steps. One method involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . Another method involves the preparation of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion .Molecular Structure Analysis
The molecular structure of “1-Bromo-3-fluoro-5-(fluoromethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
“1-Bromo-3-fluoro-5-(fluoromethyl)benzene” can undergo several chemical reactions. For instance, it can be used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations .Physical And Chemical Properties Analysis
“1-Bromo-3-fluoro-5-(fluoromethyl)benzene” has a density of 1.7±0.1 g/cm3, a boiling point of 151.1±35.0 °C at 760 mmHg, and a vapor pressure of 4.8±0.3 mmHg at 25°C . It has a flash point of 57.7±10.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Bromo-Fluorinated Biphenyls : A study by Qiu et al. (2009) outlines a practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound closely related in structure and functional groups to 1-Bromo-3-fluoro-5-(fluoromethyl)benzene. This synthesis is significant for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcasing the utility of bromo-fluorinated compounds in pharmaceuticals. The methodology avoids the use of costly palladium and toxic phenylboronic acid, indicating a move towards more sustainable and economically feasible chemical syntheses (Qiu et al., 2009).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) Structures : Research by Cantekin et al. (2012) on benzene-1,3,5-tricarboxamides (BTAs) underscores the versatility of benzene derivatives in supramolecular chemistry. BTAs, owing to their simple structure and ease of synthesis, serve as a fundamental building block in nanotechnology, polymer processing, and biomedical applications. This study illuminates the potential for 1-Bromo-3-fluoro-5-(fluoromethyl)benzene in forming structurally novel supramolecular assemblies with potential applications across a broad spectrum of scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Applications in Materials Science
Fluorinated Graphite Intercalation Compounds (FGICs) : A review by Panich (1993) on fluorinated graphite intercalation compounds (FGICs) showcases the interaction of fluorine-containing compounds with graphite, resulting in materials that have unique electronic and chemical properties. Although 1-Bromo-3-fluoro-5-(fluoromethyl)benzene is not directly mentioned, the principles of fluorine chemistry applied in FGICs highlight the potential for incorporating bromo-fluorinated benzene derivatives in advanced materials for electronics, coatings, and energy storage applications (Panich, 1993).
Environmental and Health Implications
Benzene Derivatives and Human Health : Research on benzene and its derivatives, including brominated and fluorinated compounds, emphasizes the need for understanding the environmental and health impacts of such chemicals. A study by Bolden, Kwiatkowski, and Colborn (2015) reviews the endocrine-disrupting properties of benzene, toluene, ethylbenzene, and xylene (BTEX), suggesting that even low-level exposures can pose significant health risks. This underscores the importance of safety considerations in the use and study of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene and similar compounds (Bolden, Kwiatkowski, & Colborn, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-3-fluoro-5-(fluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUOYKLCOQRKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


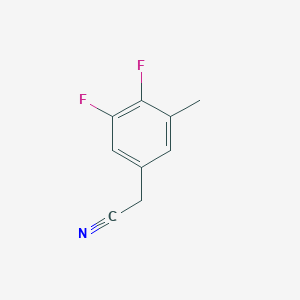
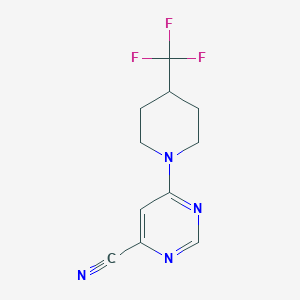
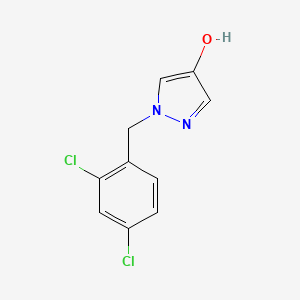

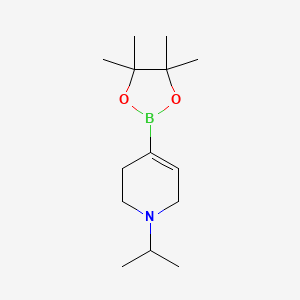
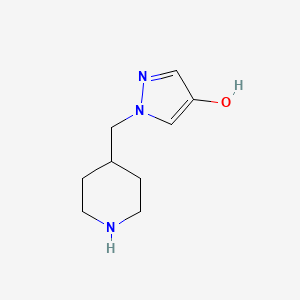
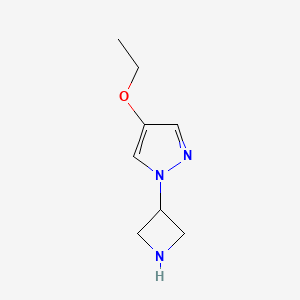
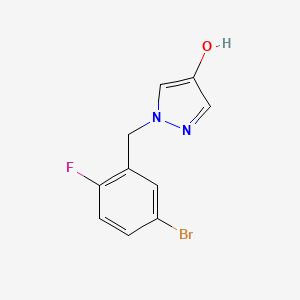

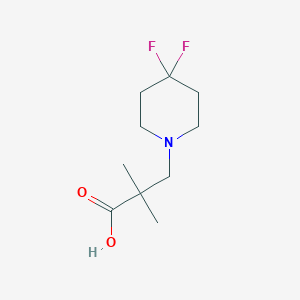

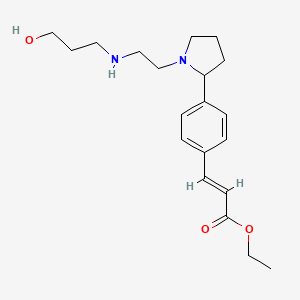
![3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1408952.png)
